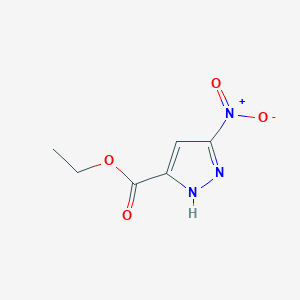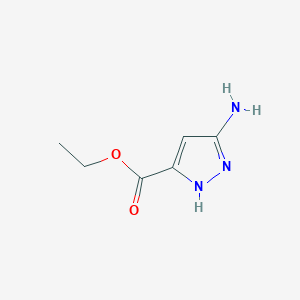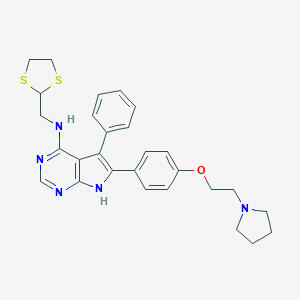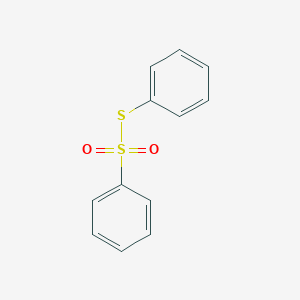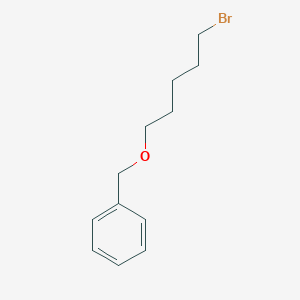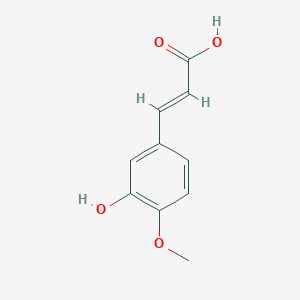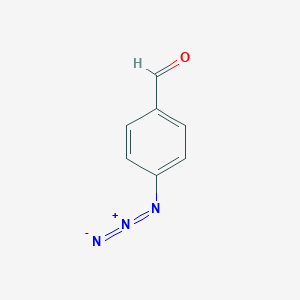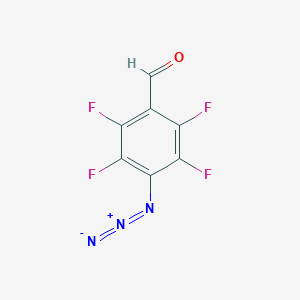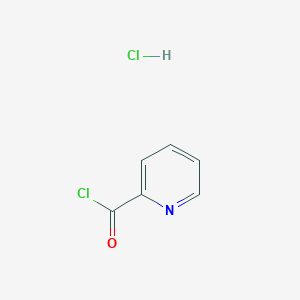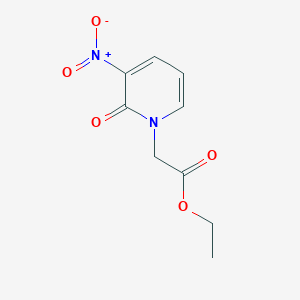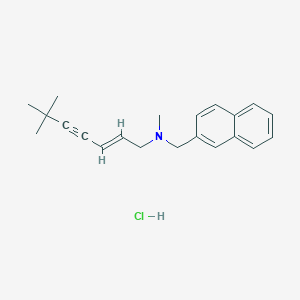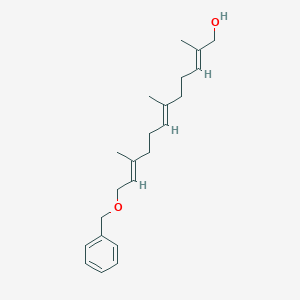
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, also known as TDP, is a naturally occurring organic compound that has been studied for its potential use in a variety of scientific research applications. TDP is a triterpene, a type of hydrocarbon that is derived from the metabolism of plants and animals. It is a colorless liquid at room temperature, and has a characteristic sweet, woody odor. TDP has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of different compounds on living systems.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves a multi-step process starting with commercially available starting materials.
Starting Materials
Geranyl acetone, Benzyl bromide, Magnesium, Ethyl ether, Methanol, Sodium hydroxide, Acetic acid, Sodium borohydride, Phenylmethanol, Hydrochloric acid, Sodium bicarbonate, Sodium sulfate, Methanol
Reaction
Step 1: Preparation of geranyl benzyl ether by reacting geranyl acetone with benzyl bromide in the presence of magnesium and ethyl ether., Step 2: Hydrolysis of geranyl benzyl ether with methanol and sodium hydroxide to produce geranyl alcohol., Step 3: Protection of the alcohol group by reacting geranyl alcohol with acetic acid and sodium borohydride to produce geranyl acetate., Step 4: Reduction of geranyl acetate with sodium borohydride to produce geranyl alcohol., Step 5: Preparation of phenylmethyl ether by reacting phenylmethanol with hydrochloric acid and sodium bicarbonate in the presence of ethyl ether., Step 6: Protection of the alcohol group in phenylmethyl ether by reacting with acetic anhydride and pyridine to produce phenylmethyl acetate., Step 7: Reaction of geranyl alcohol with phenylmethyl acetate in the presence of sodium bicarbonate and methanol to produce (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol., Step 8: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from methanol.
Wissenschaftliche Forschungsanwendungen
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has a variety of scientific research applications. It has been used as a model compound for the study of lipid metabolism, as well as for the study of the effects of different compounds on living systems. It has also been used in the development of new drugs, as well as in the investigation of the biological activity of natural products. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been used to study the effects of oxidative stress, and to investigate the mechanisms of action of different compounds.
Wirkmechanismus
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is believed to act as an antioxidant, scavenging free radicals and other reactive oxygen species, and thus preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have anti-cancer properties, and to inhibit the growth of certain types of cancer cells.
Biochemische Und Physiologische Effekte
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have antioxidant and anti-aging properties, and to protect cells from oxidative damage. It has also been found to have a positive effect on the immune system, and to reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has a number of advantages for use in laboratory experiments. It is relatively stable and non-toxic, and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are also some limitations to its use in laboratory experiments. (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is not very soluble in water, and thus may be difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, and thus may not be suitable for long-term experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol. One possible direction is to investigate the effects of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol on other types of cancer cells, as well as to investigate its potential anti-inflammatory and anti-aging properties. Additionally, further research could be done to investigate the potential of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol as a drug delivery system, as well as to investigate its potential as a therapeutic agent. Finally, further research could be done to investigate the potential of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol to interact with other compounds, and to investigate its potential as a biomarker for different diseases.
Eigenschaften
IUPAC Name |
(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEOITPKTVFFAM-GJLPZIKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

